molecular formula C9H17N3O B13260162 (2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B13260162
M. Wt: 183.25 g/mol
InChI Key: AMHNISKOADLRLO-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
  • 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine

Uniqueness

(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(1-methylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C9H17N3O/c1-8(10-4-5-13-3)9-6-11-12(2)7-9/h6-8,10H,4-5H2,1-3H3

InChI Key

AMHNISKOADLRLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NCCOC

Origin of Product

United States

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